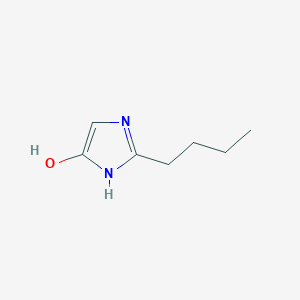

2-Butil-5-hidroxi-1H-imidazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La Metandrostenolona, también conocida como metandienona, es un esteroide anabólico-androgénico sintético. Fue desarrollada en la década de 1950 por el Dr. John Bosley Ziegler y la empresa farmacéutica CIBA. La Metandrostenolona es conocida por sus potentes propiedades anabólicas, que promueven el crecimiento muscular y mejoran el rendimiento deportivo. Es comúnmente utilizada en el fisicoculturismo y los deportes por su eficacia en los ciclos de volumen .

Aplicaciones Científicas De Investigación

La Metandrostenolona ha sido ampliamente estudiada por sus aplicaciones en diversos campos:

Química: Utilizada como compuesto de referencia en química analítica para el desarrollo de métodos de detección.

Biología: Estudiada por sus efectos en el crecimiento muscular y la síntesis de proteínas.

Medicina: Investigada por su potencial en el tratamiento de enfermedades de desgaste muscular y osteoporosis.

Industria: Utilizada en el desarrollo de fármacos y suplementos que mejoran el rendimiento

Mecanismo De Acción

La Metandrostenolona ejerce sus efectos interactuando con los receptores de andrógenos en los tejidos musculares. Esta interacción estimula la síntesis de proteínas y aumenta la retención de nitrógeno, lo que lleva a un aumento de la masa muscular y la fuerza. El compuesto también promueve la glucogenólisis, que proporciona energía para las contracciones musculares .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Metandrostenolona se sintetiza a partir de la testosterona. El proceso implica la metilación de la posición 17-alfa de la molécula de testosterona, lo que aumenta su biodisponibilidad oral. Los pasos clave incluyen:

Oxidación: de la testosterona para formar androstenediona.

Reducción: de la androstenediona para formar 17-beta-hidroxiandrostenediona.

Metilación: en la posición 17-alfa para formar Metandrostenolona.

Métodos de Producción Industrial: La producción industrial de Metandrostenolona implica una síntesis química a gran escala utilizando pasos similares a los descritos anteriormente. El proceso está optimizado para obtener un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta eficacia (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Metandrostenolona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La Metandrostenolona puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los dobles enlaces en la estructura del esteroide.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones del núcleo esteroide.

Reactivos y Condiciones Comunes:

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Halogenos, agentes alquilantes.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y metilados de Metandrostenolona .

Comparación Con Compuestos Similares

La Metandrostenolona a menudo se compara con otros esteroides anabólicos, como:

Testosterona: La principal hormona sexual masculina con efectos anabólicos y androgénicos.

Metiltestosterona: Similar a la Metandrostenolona pero con una mayor tasa de aromatización.

Clorodehidrometiltestosterona: Conocida por sus menores efectos androgénicos en comparación con la Metandrostenolona

Singularidad: La Metandrostenolona es única debido a sus potentes efectos anabólicos combinados con efectos androgénicos moderados. También es conocida por su biodisponibilidad oral, lo que la convierte en una opción popular entre los atletas y culturistas .

Actividad Biológica

2-Butyl-5-hydroxy-1H-imidazole is a compound belonging to the imidazole class, which has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of 2-butyl-5-hydroxy-1H-imidazole, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-Butyl-5-hydroxy-1H-imidazole features a butyl group and a hydroxyl substituent at specific positions on the imidazole ring. This structural configuration is crucial for its interaction with biological targets.

Imidazole derivatives, including 2-butyl-5-hydroxy-1H-imidazole, interact with various biological systems through their heterocyclic structure, which contains nitrogen atoms that can form hydrogen bonds and coordinate with metal ions. The primary mechanisms of action include:

- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in critical biological processes, such as cyclooxygenase enzymes, thereby affecting inflammatory responses and tumor growth.

Biological Activities

The biological activities of 2-butyl-5-hydroxy-1H-imidazole can be categorized into several therapeutic areas:

Antitumor Activity

Research indicates that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, modifications in the imidazole structure have been linked to enhanced antiproliferative effects against estrogen receptor-positive breast cancer cells.

Antimicrobial Activity

Imidazole compounds are known for their antimicrobial properties. A study evaluating various imidazole derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using standard diffusion methods, indicating the potential of 2-butyl-5-hydroxy-1H-imidazole in treating infections .

Cardiovascular Effects

Imidazole derivatives have been explored for their cardiovascular applications. They may function as competitive inhibitors of enzymes like dopamine beta-hydroxylase (DBH), which is involved in norepinephrine synthesis. This inhibition can lead to reduced blood pressure in hypertensive models.

Case Studies

Several case studies highlight the pharmacological potential of 2-butyl-5-hydroxy-1H-imidazole:

- Antitumor Efficacy : A study demonstrated that imidazole derivatives could significantly reduce tumor growth in animal models when administered at specific dosages. The results suggest that these compounds may serve as effective chemotherapeutic agents.

- Antimicrobial Testing : In vitro tests showed that 2-butyl-5-hydroxy-1H-imidazole had a notable inhibitory effect on bacterial growth, comparable to established antibiotics. This suggests its potential as an alternative treatment for bacterial infections .

- Cardiovascular Studies : Animal studies indicated that administration of imidazole derivatives resulted in decreased blood pressure and improved cardiac function, supporting their use in managing hypertension.

Research Findings Summary

The following table summarizes key findings related to the biological activity of 2-butyl-5-hydroxy-1H-imidazole:

Propiedades

IUPAC Name |

2-butyl-1H-imidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-4-6-8-5-7(10)9-6/h5,10H,2-4H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGVQLMNLMKWQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466036 |

Source

|

| Record name | 2-BUTYL-5-HYDROXY-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026802-97-0 |

Source

|

| Record name | 2-BUTYL-5-HYDROXY-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.